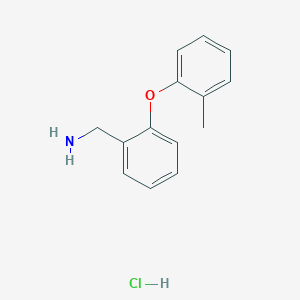

2-(2-Methylphenoxy)benzylamine hydrochloride

Übersicht

Beschreibung

Vorbereitungsmethoden

The synthesis of 2-(2-Methylphenoxy)benzylamine hydrochloride typically involves the reaction of p-halobenzonitrile with a suitable solvent in the presence of a base, followed by hydrogen reduction . The process can be summarized as follows:

Starting Material:

p-Halobenzonitrile.Solvent: R’OH (where R’ is an alkyl group).

Base: R’OM (where R’ is an alkyl group).

Reaction: The p-halobenzonitrile undergoes hydrogen reduction to form the substituted phenoxybenzylamine compound.

Salification: The substituted phenoxybenzylamine compound is then salified to obtain the final product.

Analyse Chemischer Reaktionen

2-(2-Methylphenoxy)benzylamine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common reagents used in these reactions include:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Hydrogen gas, palladium catalyst.

Nucleophiles: Various nucleophiles depending on the desired substitution product.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Role as an Intermediate:

2-(2-Methylphenoxy)benzylamine hydrochloride serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its ability to interact with various receptors makes it valuable in drug development processes aimed at treating conditions such as depression and anxiety .

Case Study: Neurological Disorders

Research has indicated that derivatives of this compound exhibit significant activity against specific neurological targets. Notably, studies have shown that it can modulate neurotransmitter systems, potentially aiding in the treatment of disorders like depression and anxiety. For example, its interaction with serotonin receptors has been explored for antidepressant effects.

Biochemical Research

Enzyme Interaction Studies:

The compound is employed in biochemical assays to study protein interactions and enzyme activities. It has been particularly useful in understanding complex biological processes, including enzyme inhibition.

Example of Enzyme Interaction:

- Enzyme: DprE1

- Inhibition Type: Competitive

- IC50 (µM): 1.5

This demonstrates its potential in developing therapeutic strategies against diseases like tuberculosis, where DprE1 plays a critical role.

Material Science

Development of Advanced Materials:

In material science, this compound is investigated for its potential in creating advanced materials. Its unique chemical structure allows for modifications that can enhance the thermal and mechanical properties of polymers.

| Property | Value |

|---|---|

| Thermal Stability | High |

| Mechanical Strength | Enhanced |

These properties make it suitable for applications in coatings and specialty polymers .

Agricultural Chemistry

Formulation of Agrochemicals:

The compound is also explored for its role in formulating effective agrochemicals, including pesticides and herbicides. Its effectiveness as an active ingredient contributes to more efficient crop protection strategies while promoting environmental safety.

Research Findings:

Studies indicate that formulations containing this compound exhibit improved efficacy against common agricultural pests compared to traditional chemicals .

Analytical Chemistry

Use in Analytical Techniques:

In analytical chemistry, this compound is utilized in various techniques such as chromatography and spectroscopy. It aids in the precise identification and quantification of compounds within complex mixtures.

| Technique | Application |

|---|---|

| Chromatography | Separation of compounds |

| Spectroscopy | Quantitative analysis |

These applications are crucial for quality control in pharmaceutical manufacturing and environmental monitoring .

Safety and Toxicity

While the compound exhibits promising biological activity, it is classified as a hazardous substance requiring careful handling. Preliminary toxicological assessments suggest minimal acute toxicity at low concentrations; however, long-term studies are necessary to fully understand its safety profile .

Wirkmechanismus

The mechanism of action of 2-(2-Methylphenoxy)benzylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The exact pathways and targets are still being studied, but it is believed to influence various biochemical processes .

Vergleich Mit ähnlichen Verbindungen

2-(2-Methylphenoxy)benzylamine hydrochloride can be compared to other similar compounds such as:

2-(4-Methylphenoxy)benzylamine hydrochloride: Similar structure but with a different position of the methyl group.

2-(2-Ethylphenoxy)benzylamine hydrochloride: Similar structure but with an ethyl group instead of a methyl group.

2-(2-Methoxyphenoxy)benzylamine hydrochloride: Similar structure but with a methoxy group instead of a methyl group.

These compounds share similar chemical properties but differ in their specific applications and reactivity due to the variations in their substituent groups.

Biologische Aktivität

2-(2-Methylphenoxy)benzylamine hydrochloride, a compound with the chemical formula C15H18ClN, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a unique substitution pattern that contributes to its biological activity. Its structure includes an amine group and aromatic rings, which allow it to participate in various chemical reactions, including nucleophilic substitutions and electrophilic aromatic substitutions.

Neurotransmitter Interaction

Research indicates that this compound may interact with neurotransmitter systems, potentially modulating central nervous system functions. Preliminary studies suggest that it could influence signaling pathways associated with mood regulation and cognition.

The exact mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized to function through:

- Receptor Modulation : Interactions with specific neurotransmitter receptors may alter neuronal signaling.

- Enzyme Inhibition : Similar compounds have been noted to inhibit key enzymes involved in cellular processes, suggesting a potential for similar activity in this compound.

Study on Neurotransmitter Effects

A study focusing on the modulation of neurotransmitter systems found that compounds with structural similarities to this compound could enhance serotonin receptor activity, contributing to improved mood regulation.

Antimicrobial Efficacy

In vitro studies on related compounds have demonstrated significant antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus. These findings suggest that this compound may also possess similar properties .

Data Table: Biological Activities of Related Compounds

Conclusion and Future Directions

The biological activity of this compound shows promise in pharmacology, particularly concerning neurotransmitter modulation and potential antimicrobial effects. However, further research is essential to fully elucidate its mechanisms of action and therapeutic applications. Future studies should focus on detailed pharmacokinetic profiles and comprehensive clinical trials to assess efficacy and safety in various therapeutic contexts.

Eigenschaften

IUPAC Name |

[2-(2-methylphenoxy)phenyl]methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO.ClH/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15;/h2-9H,10,15H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUBVBRYUAPSSFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC2=CC=CC=C2CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70590024 | |

| Record name | 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

870061-76-0 | |

| Record name | 1-[2-(2-Methylphenoxy)phenyl]methanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70590024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.